molecular formula C9H11ClN4 B8325068 (4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-methyl-amine

(4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-methyl-amine

Cat. No. B8325068
M. Wt: 210.66 g/mol
InChI Key: QKTMIDOPKNUWNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-methyl-amine is a useful research compound. Its molecular formula is C9H11ClN4 and its molecular weight is 210.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-methyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-methyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H11ClN4

Molecular Weight

210.66 g/mol

IUPAC Name

4-chloro-1-ethyl-N-methylpyrazolo[3,4-b]pyridin-5-amine

InChI

InChI=1S/C9H11ClN4/c1-3-14-9-6(4-13-14)8(10)7(11-2)5-12-9/h4-5,11H,3H2,1-2H3

InChI Key

QKTMIDOPKNUWNL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC=C(C(=C2C=N1)Cl)NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-carbamic acid tert-butyl ester (3.3 g, 11.1 mmol) in DMF (50 mL) at 0° C. was added NaH (0.694 g, 50% purity, 14.5 mmol). After 20 minutes, iodomethane (2.37 g, 16.7 mmol) was added and the temperature raised to RT. The reaction was quenched by addition of H2O and the product extracted with EtOAc. The combined organic phases were dried over Na2SO4, and concentrated under vacuo to give a crude intermediate which was used directly in the next step without further purification. This residue as dissolved in CH2Cl2 (50 mL) and TFA (10 mL) was added. The reaction mixture was heated at 30° C. for 3 hours, diluted with CH2Cl2 (100 mL) and aqueous NaOH (1N) was added until pH reached 8. The organic phase was dried over Na2SO4, concentrated under vacuo to give the title product 2.24 g with high purity (no further purification needed) (96%) as a light yellow solid. ES-MS m/e: 211.2 (M+H+).
Name
(4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-carbamic acid tert-butyl ester
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.694 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step Two

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